1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone
Overview
Description
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H12O5 It is a derivative of acetophenone and is characterized by the presence of two hydroxyl groups and two methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Hoesch condensation of orcinol with methoxyacetonitrile, followed by hydrolysis of the resulting ketimine hydrochloride . The reaction typically requires acidic conditions and a suitable solvent, such as ethanol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The methoxy groups can influence the compound’s solubility and reactivity, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)ethanone: Lacks the methoxy groups, which may result in different reactivity and solubility properties.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Similar structure but with different positions of the hydroxyl and methoxy groups, leading to variations in chemical behavior.
1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone: Another derivative with different substitution patterns on the benzene ring.
Properties
IUPAC Name |
1-(2,4-dihydroxy-3,6-dimethoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-5(11)8-7(14-2)4-6(12)10(15-3)9(8)13/h4,12-13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQLOJXZIIKHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1O)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321956 | |
Record name | 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-99-2 | |
Record name | NSC400079 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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